While the specific synthesis of 2,6-dimethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is not detailed in the provided literature, it was identified as part of a diversity-oriented synthesis library. [] This suggests it was likely synthesized through combinatorial chemistry approaches, potentially involving the reaction of a 2,6-dimethoxybenzoic acid derivative with a 4-[(1,3-thiazol-2-ylamino)sulfonyl]aniline derivative.
2,6-Dimethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide acts as a surrogate agonist for GPR27. [] It selectively activates GPR27 over closely related receptors GPR85 and GPR173. [] Interestingly, while it promotes β-arrestin 2 recruitment to GPR27, it does not appear to activate G protein signaling pathways downstream of the receptor. [] This suggests a potential bias towards β-arrestin-mediated signaling pathways upon activation of GPR27 by this compound.
The primary scientific application of 2,6-dimethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is as a research tool for studying the function of GPR27. [] Since GPR27 is an orphan receptor with no known endogenous ligands, the discovery of this surrogate agonist provides a valuable tool to:
CAS No.: 2226-71-3
CAS No.: 13966-05-7
CAS No.: 168704-96-9
CAS No.: 10606-14-1